4-Methoxy-2-nitrobenzamide

Overview

Description

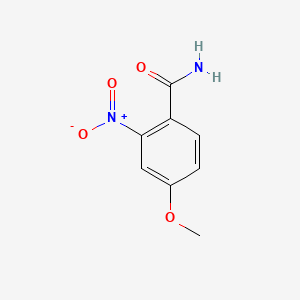

4-Methoxy-2-nitrobenzamide (CAS RN: 33844-22-3) is an aromatic amide derivative characterized by a methoxy group at the 4-position and a nitro group at the 2-position of the benzene ring, linked to a carboxamide functional group. It serves as a key intermediate in organic synthesis and pharmaceutical research due to its electron-withdrawing nitro group and electron-donating methoxy substituent, which influence its reactivity and molecular interactions. The compound is commercially available in research quantities (e.g., 1g and 5g) for applications ranging from medicinal chemistry to materials science .

Structurally, the molecule adopts a planar configuration due to conjugation between the aromatic ring and the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2-nitrobenzamide can be synthesized through several methods. One common approach involves the nitration of 4-methoxybenzamide. The nitration process typically uses a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group at the 2-position of the benzene ring. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the desired product is obtained.

Another method involves the direct condensation of 4-methoxy-2-nitrobenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). This reaction forms the amide bond, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide (NaOCH3) can lead to the replacement of the methoxy group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxy-2-nitrobenzoic acid and ammonia or an amine

Common Reagents and Conditions

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), iron powder (Fe), hydrochloric acid (HCl).

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products Formed

Reduction: 4-Methoxy-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-Methoxy-2-nitrobenzoic acid

Scientific Research Applications

4-Methoxy-2-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development. Its structural features make it a candidate for designing new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals. .

Mechanism of Action

The mechanism of action of 4-methoxy-2-nitrobenzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These intermediates can cause oxidative stress, leading to antimicrobial or anticancer effects. The methoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .

Comparison with Similar Compounds

The following analysis compares 4-methoxy-2-nitrobenzamide with structurally and functionally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Comparisons

Table 1: Key Structural Features of Selected Benzamide Derivatives

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound increases electrophilicity, making it reactive toward nucleophilic substitution, whereas methoxy groups in compounds like 4-methoxy-N-methylbenzamide enhance solubility and π-π stacking .

- Hydrogen Bonding: Amino-substituted derivatives (e.g., 4-amino-N-(4-amino-2-methoxyphenyl)benzamide) exhibit enhanced hydrogen-bonding capacity, relevant in crystal engineering and drug design .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations:

- Solubility Trends: Nitro groups generally reduce polarity, but methoxy substituents counterbalance this effect. For example, 4-methoxy-3-nitrobenzoic acid exhibits high water solubility due to its carboxylic acid group .

- Thermal Stability: Melting points correlate with molecular symmetry and intermolecular forces. The lack of data for this compound suggests further experimental characterization is needed.

Biological Activity

4-Methoxy-2-nitrobenzamide (CAS Number: 33844-22-3) is a nitroaromatic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its structural components, which include a methoxy group and a nitro group attached to a benzamide framework. The molecular formula is , with a melting point reported between 196.5 °C to 200.5 °C .

Table 1: Chemical Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 33844-22-3 |

| Melting Point | 196.5 - 200.5 °C |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of this compound has not been fully characterized; however, preliminary studies suggest various pharmacological effects, including potential anti-cancer and antimicrobial properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB), a related compound, demonstrated moderate cytotoxicity against breast cancer cell lines with an IC50 value of 21.8 µM . This suggests that this compound may possess similar properties.

The mechanisms underlying the biological activity of nitroaromatic compounds often involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The electron-withdrawing nitro group can enhance the reactivity of the compound, potentially leading to DNA damage and subsequent cell death .

Case Studies

Several studies have investigated the biological effects of nitroaromatic compounds, providing insights into the potential applications of this compound.

- Study on Antitumor Activity : A study focused on BNB found that it could be effectively delivered using lipid nanoparticles, enhancing its cytotoxic effects against cancer cells while reducing systemic toxicity .

- Microbial Transformation : Research on the microbial degradation of nitroaromatic compounds indicated that certain strains could transform these compounds into less toxic forms, suggesting a potential for bioremediation applications.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 4-Methoxy-2-nitrobenzamide?

Methodological Answer: The synthesis involves reacting 4-methoxy-2-nitroaniline with p-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Key steps:

- Reaction conditions : Stir at room temperature for 12 hours.

- Workup : Dilute with water, acidify with 1M HCl, extract with ethyl acetate, and dry over anhydrous MgSO₄.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) yields 77% pure product.

- Validation : Monitor reaction progress via TLC; confirm purity via melting point (164–167°C) and single-crystal X-ray diffraction .

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SHELX programs) reveals:

- Molecular geometry : Non-planar structure with dihedral angles of 28.17° (amide unit vs. C1–C6 benzene ring) and 26.47° (amide unit vs. C8–C13 ring).

- Intermolecular interactions : C–H···O and N–H···O hydrogen bonds form infinite tapes along the b-axis (Figure 2 in ).

- Substituent alignment : Methoxy and nitro groups align near-parallel to aromatic rings (torsion angles: -4.6° for C14–O3–C11–C12, -1.3° for C15–O1–C3–C2).

Q. How do substituent electronic effects influence the reactivity of this compound?

Methodological Answer: The methoxy (-OCH₃) and nitro (-NO₂) groups exhibit contrasting electronic effects:

- Methoxy group : Electron-donating resonance (+R) increases electron density on the aromatic ring, potentially enhancing electrophilic substitution reactivity.

- Nitro group : Electron-withdrawing (-I, -R) reduces electron density, directing reactions to specific positions.

- Impact on planarity : Steric hindrance from substituents creates dihedral angles (e.g., 4.52° between C1–C6 and C8–C13 rings), affecting solubility and intermolecular interactions .

Experimental Design :

- Compare reactivity with analogs (e.g., 4-nitrobenzamide) in halogenation or nitration reactions.

- Use DFT calculations to map electron density distribution and predict reactive sites.

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

Methodological Answer: The crystal lattice is stabilized by:

- N–H···O hydrogen bonds : Between the amide N–H and nitro O atoms (distance: 2.01 Å ).

- C–H···O interactions : Involving methoxy and aromatic C–H groups (distances: 2.48–2.54 Å ).

- Tape-like structure : Infinite 1D tapes along the b-axis (Figure 2 in ), critical for predicting solubility and polymorph stability.

Advanced Analysis :

- Conduct Hirshfeld surface analysis to quantify interaction contributions.

- Compare packing motifs with derivatives lacking nitro/methoxy groups to isolate substituent effects.

Q. How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer: Discrepancies in yields (e.g., 77% vs. lower values in other studies) may arise from:

- Purification methods : Column chromatography vs. recrystallization (e.g., uses DCC/HOBt coupling at -50°C for similar benzamides).

- Reagent purity : Impure starting materials (e.g., 4-methoxy-2-nitroaniline) reduce efficiency.

- Reaction scale : Pilot-scale vs. micro-scale synthesis (e.g., uses 2.97 mmol scale).

Contradiction Resolution Workflow :

Replicate synthesis under controlled conditions (fixed solvent, temperature, purity).

Use HPLC to quantify byproducts and optimize reaction time.

Compare crystallinity (PXRD) to assess purity post-purification .

Q. What methodological approaches are suitable for studying bioactivity of this compound?

Methodological Answer: While direct bioactivity data is scarce, structural analogs (e.g., Schiff base benzamides in ) suggest:

- Antimicrobial assays : Test against Gram+/Gram- bacteria using MIC (Minimum Inhibitory Concentration) protocols.

- Enzyme inhibition : Screen against MMPs (Matrix Metalloproteinases) or kinases via fluorometric assays (e.g., uses spectrofluorometry for Pb²⁺ complexation).

- Mechanistic studies : Use molecular docking to predict binding to target proteins (e.g., COX-2 or NF-κB pathways) .

Q. How does the nitro group position affect spectroscopic properties?

Methodological Answer: The ortho-nitro group in this compound causes distinct spectral features:

- IR Spectroscopy : Strong NO₂ asymmetric stretch near 1520 cm⁻¹ and symmetric stretch at 1350 cm⁻¹ .

- ¹H NMR : Deshielding of adjacent aromatic protons (e.g., H-3 and H-5) due to electron withdrawal.

- Fluorescence Quenching : Nitro groups typically reduce fluorescence intensity (contrast with , where Pb²⁺ enhances fluorescence in a similar benzamide).

Experimental Design :

- Syntize positional isomers (e.g., 4-Methoxy-3-nitrobenzamide) and compare spectroscopic profiles.

- Use TD-DFT to correlate experimental UV-Vis spectra with computational predictions .

Properties

IUPAC Name |

4-methoxy-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-5-2-3-6(8(9)11)7(4-5)10(12)13/h2-4H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDIKLOJLSJNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955432 | |

| Record name | 4-Methoxy-2-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33844-22-3 | |

| Record name | 4-Methoxy-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33844-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-p-anisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033844223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-p-anisamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.